molecular formula C23H25N5O2S B15029298 8-(furan-2-yl)-N-(2-morpholin-4-ylethyl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine

8-(furan-2-yl)-N-(2-morpholin-4-ylethyl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine

Cat. No.: B15029298
M. Wt: 435.5 g/mol
InChI Key: ULWQAISCFDTQGK-UHFFFAOYSA-N
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Description

8-(furan-2-yl)-N-(2-morpholin-4-ylethyl)-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine is a complex organic compound with a unique structure that combines a furan ring, a morpholine moiety, and a tetracyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(furan-2-yl)-N-(2-morpholin-4-ylethyl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine typically involves multi-step organic reactions. The process begins with the preparation of the furan ring and the morpholine moiety, followed by their integration into the tetracyclic framework. Common reagents used in these reactions include furan-2-carboxylic acid, morpholine, and various thiolating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

8-(furan-2-yl)-N-(2-morpholin-4-ylethyl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The morpholine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as oxidized furan rings, reduced furan rings, and substituted morpholine moieties. These derivatives can have different properties and applications compared to the parent compound.

Scientific Research Applications

8-(furan-2-yl)-N-(2-morpholin-4-ylethyl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique properties, such as conductive polymers and catalysts.

Mechanism of Action

The mechanism of action of 8-(furan-2-yl)-N-(2-morpholin-4-ylethyl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-pyridin-4-ylethyl)-4,7,11-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),12,14,16-tetraene
  • 2-(2-furyl)-4,7,11-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,10,12,14,16-pentaene

Uniqueness

8-(furan-2-yl)-N-(2-morpholin-4-ylethyl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine is unique due to its combination of a furan ring, a morpholine moiety, and a tetracyclic framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H25N5O2S

Molecular Weight

435.5 g/mol

IUPAC Name

8-(furan-2-yl)-N-(2-morpholin-4-ylethyl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine

InChI

InChI=1S/C23H25N5O2S/c1-2-5-16-15(4-1)18-20-21(31-23(18)27-19(16)17-6-3-11-30-17)22(26-14-25-20)24-7-8-28-9-12-29-13-10-28/h3,6,11,14H,1-2,4-5,7-10,12-13H2,(H,24,25,26)

InChI Key

ULWQAISCFDTQGK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(N=C2C4=CC=CO4)SC5=C3N=CN=C5NCCN6CCOCC6

Origin of Product

United States

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